5-(3-Bromophenyl)pentan-1-ol
Description
5-(3-Bromophenyl)pentan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₁H₁₅BrO. It consists of a pentan-1-ol backbone substituted at the fifth carbon with a 3-bromophenyl group. Brominated alcohols like 5-Bromopentan-1-ol (CAS 34626-51-2) are known for their roles in organic synthesis, particularly in nucleophilic substitutions and pharmaceutical intermediates .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-(3-bromophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15BrO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1-3,5,8H2 |
InChI Key |
LTUDVEJNTKPQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Compounds bearing aryl groups on the pentan-1-ol chain (Table 1) demonstrate how substituents influence physical and spectral properties:
Table 1: Aryl-Substituted Pentan-1-ol Derivatives
Key Observations :
- Melting Points : Bulky aryl groups (e.g., pyrimidine in Ae5) increase melting points due to π-π stacking and hydrogen bonding . The bromophenyl group in this compound may similarly enhance intermolecular interactions compared to smaller substituents like methylphenyl (3j).
- Spectral Data: The C-Br stretch in IR (~500–700 cm⁻¹) and deshielded aromatic protons in ¹H-NMR (~7.2–7.5 ppm) would differentiate this compound from non-halogenated analogs .
Halogenated Alcohols
Table 2: Halogenated Pentan-1-ol Derivatives
Comparison :
- Reactivity : The bromine in 5-Bromopentan-1-ol facilitates nucleophilic substitutions, whereas the bromophenyl group in this compound may participate in Suzuki couplings or act as a directing group in electrophilic substitutions.
- Lipophilicity : The aromatic ring in this compound likely increases logP compared to 5-Bromopentan-1-ol, enhancing membrane permeability in bioactive molecules .
Key Differences :
- Amino alcohols like 5-(Diethylamino)pentan-1-ol are more basic and prone to flammability, whereas bromophenyl derivatives may pose risks related to bromine toxicity (e.g., bioaccumulation) .
- Market trends indicate growing demand for amino alcohols in specialty chemicals, while brominated aromatics are niche in drug discovery .
Heterocyclic and Branched Analogs
- Heterocyclic Derivatives : Compounds like 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c) show higher molecular weights (e.g., m/z 397) and stability due to trityl protection .
- Branched Alcohols: 3-Methyl-1-pentanol (CAS 589-35-5) has lower boiling points than linear analogs due to reduced surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
